(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17479245
InChI: InChI=1S/C10H14ClNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1
SMILES:
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17479245

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL -

Specification

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name (1S,2S)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14ClNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1
Standard InChI Key LQQQRHAUAACIFI-OIBJUYFYSA-N
Isomeric SMILES CC1=C(C=C(C=C1)Cl)[C@@H]([C@H](C)O)N
Canonical SMILES CC1=C(C=C(C=C1)Cl)C(C(C)O)N

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (1S,2S)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol, reflects its stereochemistry and substituent arrangement. The phenyl ring is substituted with a chlorine atom at the 5-position and a methyl group at the 2-position, while the propan-2-ol backbone contains amino and hydroxyl groups at the 1- and 2-positions, respectively. The isomeric SMILES notation CC1=C(C=C(C=C1)Cl)[C@@H]([C@H](C)O)N\text{CC1=C(C=C(C=C1)Cl)[C@@H]([C@H](C)O)N} confirms the (1S,2S) configuration, which is critical for its enantioselective interactions in biological systems.

Key Structural Features:

  • Chiral Centers: The 1S and 2S configurations ensure stereochemical purity, a prerequisite for pharmaceutical efficacy.

  • Functional Groups: The amino (NH2-\text{NH}_2) and hydroxyl (OH-\text{OH}) groups facilitate hydrogen bonding with biological targets, while the chloro and methyl groups enhance lipophilicity .

Synthesis and Enantiomeric Control

Synthetic Pathways

The synthesis of (1S,2S)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-OL involves multi-step processes to achieve high enantiomeric excess (ee). A typical route includes:

  • Friedel-Crafts Alkylation: Introduction of the methyl group to the phenyl ring using AlCl3\text{AlCl}_3 as a catalyst.

  • Chlorination: Electrophilic substitution with Cl2\text{Cl}_2 in the presence of FeCl3\text{FeCl}_3 to install the chlorine substituent.

  • Reductive Amination: Reaction of the ketone intermediate with ammonia and a reducing agent like NaBH4\text{NaBH}_4 to form the amino alcohol.

Optimization Strategies:

  • Chiral Catalysts: Use of (R)-BINAP\text{(R)-BINAP} or (S)-BINAP\text{(S)-BINAP} ligands in asymmetric hydrogenation ensures >98% ee.

  • Continuous Flow Reactors: Enhance yield and reduce reaction time compared to batch processes.

Biological Activity and Mechanism

Receptor Interactions

The compound’s amino and hydroxyl groups enable binding to neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. Computational docking studies suggest that the chlorine atom enhances affinity for hydrophobic binding pockets, while the methyl group stabilizes interactions through van der Waals forces .

Applications in Drug Development

Intermediate for Pharmaceuticals

The compound serves as a precursor for antidepressants and antipsychotics. For example, its derivative Vortioxetine (a multimodal antidepressant) retains the chloro-methylphenyl motif, underscoring its structural relevance .

Case Study: Synthesis of Vortioxetine

  • Step 1: Etherification of the hydroxyl group with a bromoalkyl chain.

  • Step 2: Coupling with a piperazine moiety via nucleophilic substitution.

Comparative Analysis with Structural Analogues

Impact of Substituents on Activity

CompoundMolecular FormulaKey ModificationsBiological Activity
(1S,2S)-1-Amino-1-(5-Cl-2-MePh)propan-2-olC10H14ClNO\text{C}_{10}\text{H}_{14}\text{ClNO}Cl at 5-, Me at 2-positionsMAO inhibition (IC50=12μM\text{IC}_{50} = 12 \, \mu\text{M})
(1S,2R)-1-Amino-1-(5-Cl-2-MePh)propan-2-olC10H14ClNO\text{C}_{10}\text{H}_{14}\text{ClNO}2R configurationReduced receptor binding (Kd=450nMK_d = 450 \, \text{nM})
(1S,2S)-1-Amino-1-(2,3-Me₂Ph)propan-2-olC11H17NO\text{C}_{11}\text{H}_{17}\text{NO}Me at 2- and 3-positionsEnhanced lipophilicity (logP=1.8\log P = 1.8)

Future Directions and Challenges

Research Priorities

  • Targeted Delivery Systems: Development of nanoparticle carriers to improve bioavailability.

  • Stereoselective Synthesis: Scalable methods for industrial production.

  • Toxicological Profiling: Long-term safety studies in animal models .

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